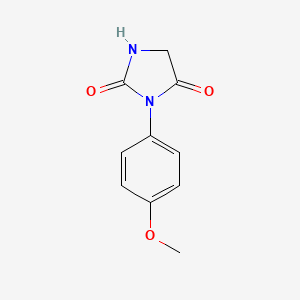

3-(4-Methoxyphenyl)imidazolidine-2,4-dione

Beschreibung

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

3-(4-methoxyphenyl)imidazolidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O3/c1-15-8-4-2-7(3-5-8)12-9(13)6-11-10(12)14/h2-5H,6H2,1H3,(H,11,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OIPYRWYJHGWZEG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)N2C(=O)CNC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70509853 | |

| Record name | 3-(4-Methoxyphenyl)imidazolidine-2,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70509853 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62101-55-7 | |

| Record name | 3-(4-Methoxyphenyl)imidazolidine-2,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70509853 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3 4 Methoxyphenyl Imidazolidine 2,4 Dione and Its Analogues

Classical and Contemporary Approaches to Imidazolidine-2,4-dione Synthesis

The synthesis of the imidazolidine-2,4-dione ring system has been a subject of extensive study for over a century. Classical methods often involve the condensation of a ketone or aldehyde with a source of cyanide and ammonia (B1221849) or an ammonium (B1175870) salt, followed by rearrangement and cyclization, famously known as the Bucherer-Bergs reaction. Another traditional approach is the Read reaction, which involves the reaction of α-amino acids with isocyanates or isothiocyanates to form a hydantoic acid intermediate, which then undergoes cyclization.

Contemporary approaches have built upon these classical foundations, aiming for improved yields, milder reaction conditions, and greater substrate scope. One-pot syntheses and multicomponent reactions have gained prominence due to their efficiency and atom economy. For instance, a three-component reaction involving an aldehyde, a cyanide source, and an ammonium carbonate derivative can directly yield 5-substituted hydantoins.

A prevalent contemporary method for synthesizing N-substituted imidazolidine-2,4-diones involves the reaction of α-amino acids or their esters with isocyanates. This approach provides a straightforward route to N3-substituted hydantoins, where the substituent is introduced via the isocyanate reactant. The reaction typically proceeds through the formation of a urea (B33335) derivative of the amino acid, which then undergoes intramolecular cyclization, often under acidic or basic conditions, to furnish the desired imidazolidine-2,4-dione ring.

Focused Synthetic Strategies for N3-Substituted Imidazolidine-2,4-dione Derivatives

The synthesis of N3-substituted imidazolidine-2,4-diones, such as 3-(4-methoxyphenyl)imidazolidine-2,4-dione, requires specific strategies to incorporate the desired substituent at the N3 position of the heterocyclic ring.

Incorporation of 4-Methoxyaniline or Related Precursors

The 4-methoxyphenyl (B3050149) group at the N3 position is typically introduced using a precursor that already contains this moiety. 4-Methoxyaniline (p-anisidine) is a common and readily available starting material for this purpose. One established method involves the in-situ or pre-synthesis of 4-methoxyphenyl isocyanate from 4-methoxyaniline. This isocyanate can then be reacted with an appropriate α-amino acid or its ester to form the N-(4-methoxyphenyl)ureido acetic acid intermediate, which is primed for cyclization.

Alternatively, 4-methoxyaniline itself can be used in multicomponent reactions. For example, a reaction between an α-keto ester like ethyl pyruvate, 4-methoxyaniline, and another isocyanate can lead to the formation of a polysubstituted imidazolidine-2,4-dione. In such a reaction, the 4-methoxyphenyl group is incorporated at the N1 position. mdpi.com To achieve N3-substitution, a different synthetic design is necessary, often involving the initial formation of a urea or a related intermediate from 4-methoxyaniline.

Cyclization Reactions in the Formation of the Imidazolidine-2,4-dione Ring System

The crucial step in the synthesis of the imidazolidine-2,4-dione ring is the intramolecular cyclization of an open-chain precursor. For N3-substituted derivatives, this precursor is typically an N-substituted hydantoic acid or its ester.

For the synthesis of analogues such as (±)3-phenyl-5-(4-methoxyphenyl)-imidazolidine-2,4-dione, the process involves the reaction of C-4-methoxyphenylglycine with phenyl isocyanate. The resulting intermediate undergoes an acid-catalyzed cyclization. The aroylimidazilidinic acid formed is refluxed with hydrochloric acid to yield the final product. nih.gov This general procedure can be adapted for the synthesis of this compound by reacting glycine (B1666218) or its ester with 4-methoxyphenyl isocyanate to form N-(4-methoxyphenyl)ureidoacetic acid, which would then be cyclized under acidic conditions.

The cyclization is typically promoted by heating in the presence of a strong acid, such as hydrochloric acid or sulfuric acid. The acid protonates the carbonyl oxygen of the carboxylic acid or ester group, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the terminal nitrogen of the urea moiety, leading to ring closure. Subsequent dehydration then affords the stable five-membered imidazolidine-2,4-dione ring.

Below is a table summarizing a representative classical synthesis for an analogue of the target compound.

| Reactants | Reagents and Conditions | Product | Yield (%) | Reference |

| C-4-Methoxyphenylglycine, Phenyl isocyanate | 1. Reaction of amino acid and isocyanate, 2. Reflux with 6N HCl | (±)3-Phenyl-5-(4-methoxyphenyl)-imidazolidine-2,4-dione | 87.6 | nih.gov |

Advanced Synthetic Techniques Applicable to this compound

In recent years, there has been a significant push towards developing more sustainable and efficient synthetic methodologies. These advanced techniques are applicable to the synthesis of this compound, offering advantages such as reduced reaction times, higher yields, and a smaller environmental footprint.

Microwave-Assisted Synthesis

Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to dramatic rate enhancements and improved yields. The synthesis of imidazolidine-2,4-diones can be significantly accelerated under microwave conditions. For instance, the cyclization of hydantoic acids to hydantoins, which may require several hours of conventional heating, can often be completed in a matter of minutes in a microwave reactor.

Microwave-assisted solid-phase synthesis has also been developed for hydantoin (B18101) derivatives. In this approach, an amino acid is anchored to a solid support, reacted with an isocyanate, and then the cyclization and cleavage from the resin are performed under microwave irradiation. This technique allows for the rapid generation of libraries of hydantoin derivatives for biological screening. While a specific protocol for this compound is not extensively reported, the general principles of microwave-assisted synthesis of N3-aryl hydantoins are well-established.

| Synthetic Approach | Key Advantages | General Applicability |

| Microwave-assisted solution-phase synthesis | Rapid reaction times, increased yields, improved purity | Cyclization of N-aryl hydantoic acids |

| Microwave-assisted solid-phase synthesis | High-throughput synthesis, simplified purification | Combinatorial library generation of N3-substituted hydantoins |

Green Chemistry Principles in Imidazolidine-2,4-dione Formation

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. In the context of imidazolidine-2,4-dione synthesis, this translates to the use of environmentally benign solvents, catalysts, and reaction conditions.

Solvent-free reactions, or reactions conducted in greener solvents like water or ethanol, are highly desirable. One-pot syntheses, where multiple reaction steps are carried out in a single reaction vessel without the isolation of intermediates, are also a key aspect of green chemistry as they reduce solvent usage and waste generation. For example, a one-pot synthesis of 5-substituted hydantoins from the corresponding aldehydes or ketones has been developed using a recyclable gallium(III) triflate catalyst.

The use of solid acid catalysts in place of corrosive mineral acids for the cyclization step is another green approach. These catalysts can be easily separated from the reaction mixture and potentially reused, minimizing waste and simplifying the work-up procedure. While specific examples for the synthesis of this compound using these green methods are not extensively documented, the application of these principles to the synthesis of the hydantoin scaffold is an active area of research.

| Green Chemistry Principle | Application in Imidazolidine-2,4-dione Synthesis |

| Use of greener solvents | Reactions in water or ethanol, or under solvent-free conditions. |

| Atom Economy | One-pot and multicomponent reactions to maximize the incorporation of starting materials into the final product. |

| Catalysis | Use of recyclable solid acid catalysts for cyclization instead of stoichiometric mineral acids. |

Catalyst-Mediated Synthesis of N-Substituted Hydantoins

The introduction of substituents onto the nitrogen atoms of the hydantoin ring is a critical step in the synthesis of derivatives such as this compound. Catalyst-mediated reactions offer efficient and selective pathways for this functionalization, overcoming the limitations of traditional, often harsh, synthetic methods. These catalytic approaches are pivotal for creating libraries of N-substituted hydantoins for various scientific applications. The primary focus has been on the development of metal-catalyzed cross-coupling reactions, particularly for N-arylation.

Copper-catalyzed methods have emerged as a robust and versatile tool for the regioselective arylation of the hydantoin scaffold. These protocols allow for the precise introduction of aryl groups at either the N1 or N3 position, which is crucial for synthesizing specific isomers and diversely functionalized molecules.

One significant approach involves the use of copper(I) oxide (Cu₂O) for a clean and regioselective arylation at the N3 position under ligand- and base-free conditions. scispace.com A complementary method utilizes catalytic amounts of copper(I) iodide (CuI) with a ligand such as trans-N,N′-dimethylcyclohexane-1,2-diamine to direct the arylation to the N1 position. scispace.com The combination of these two distinct procedures provides a straightforward route to diarylated hydantoins. scispace.com

Another powerful strategy for N3-arylation employs a copper catalyst in conjunction with diaryliodonium salts as the arylating agents. nih.govacs.org This method is noted for its generality and compatibility with a diverse range of hydantoin structures. The reaction proceeds under mild conditions, typically using a simple copper salt like copper(II) nitrate (B79036) (Cu(NO₃)₂) and a base such as triethylamine. nih.govacs.org This protocol is effective for aryl groups with neutral or weakly electron-donating/withdrawing substituents and can be used for the rapid diversification of pharmaceutically relevant hydantoins. nih.gov Research has also demonstrated the use of copper acetate (B1210297) with boronic acids for the N-3 arylation of imides. srrjournals.com

The table below summarizes key findings in copper-catalyzed N-arylation of hydantoins.

| Catalyst System | Arylation Position | Arylating Agent | Key Features | Reference |

|---|---|---|---|---|

| Cu₂O (stoichiometric) | N3 | Aryl halides | Ligand- and base-free conditions; high regioselectivity. | scispace.com |

| CuI (catalytic) / trans-N,N′-dimethylcyclohexane-1,2-diamine | N1 | Aryl halides | Promotes selective arylation at the N1 position. | scispace.com |

| Cu(NO₃)₂·3/2 H₂O (catalytic) / Triethylamine | N3 | Aryl(trimethoxyphenyl)iodonium tosylate | General and robust method; compatible with diverse hydantoins. | nih.govacs.org |

| Copper Acetate | N3 | Boronic acids | Effective for the arylation of imide-containing structures. | srrjournals.com |

Beyond copper, other transition metals have been explored for modifying the hydantoin core. For instance, Palladium(II) trifluoroacetate (B77799) has been shown to catalyze the C-arylation of N,N-disubstituted hydantoins using aryl iodides. organic-chemistry.org While this reaction functionalizes the carbon backbone rather than the nitrogen atoms, it represents another facet of catalyst-mediated hydantoin synthesis.

In addition to metal catalysis for substitution, catalysts are also employed in the formation of the hydantoin ring itself. Chiral phosphoric acids have been used to catalyze the enantioselective condensation of glyoxals and ureas, yielding optically pure 5-monosubstituted hydantoins. rsc.org This approach is significant as the stereochemistry at the C5 position is often crucial for biological activity. The reaction likely proceeds through the face-selective protonation of an enol-type intermediate, which determines the final stereochemistry. rsc.org

Structure Activity Relationship Sar Investigations of 3 4 Methoxyphenyl Imidazolidine 2,4 Dione and Its Structural Variants

General Principles of SAR for Imidazolidine-2,4-dione Derivatives

The imidazolidine-2,4-dione core, also known as hydantoin (B18101), is a versatile scaffold in medicinal chemistry, forming the basis for a wide range of biologically active compounds. ceon.rsmdpi.com SAR studies have revealed that substitutions at the N1, N3, and C5 positions of the hydantoin ring are key determinants of their biological activity. mdpi.com These modifications can significantly influence the compound's affinity for its biological target, as well as its pharmacokinetic properties.

The biological activities of hydantoin derivatives are diverse and include anticonvulsant, antiarrhythmic, and antidiabetic properties. mdpi.com The interaction between the hydantoin ring and its biological target is a critical factor in its efficacy. ceon.rs

Influence of the N3-Phenyl Moiety on the Biological Activity Profile

The presence of a phenyl group at the N3 position of the imidazolidine-2,4-dione ring is a common feature in many biologically active derivatives. mdpi.com This aryl substituent can significantly impact the compound's interaction with its target protein, often through hydrophobic and electronic interactions. The nature and position of substituents on this phenyl ring can fine-tune the biological activity.

For instance, in the context of antischistosomal agents, research has shown that a combination of halogen atoms (such as fluorine or chlorine) or a trifluoromethyl group at the 3 and 4 positions of the N3-phenyl ring can be optimal for activity. nih.gov Conversely, the introduction of electron-donating groups, like methoxy (B1213986) or dimethylamino, at these positions has been observed to reduce the desired biological effect. nih.gov This highlights the sensitive dependence of activity on the electronic properties of the N3-phenyl substituent.

Specific Impact of the para-Methoxy Substitution on the 3-Phenyl Ring

The methoxy group at the para position of the 3-phenyl ring in 3-(4-Methoxyphenyl)imidazolidine-2,4-dione introduces specific electronic and stereochemical properties that can profoundly influence its biological activity.

The para-methoxy group is a strong electron-donating group, which increases the electron density of the aromatic ring. researchgate.net This enhanced electron density can favor interactions with electron-deficient regions of a biological target. researchgate.net The methoxy group can also participate in hydrogen bonding as a hydrogen bond acceptor, further stabilizing the ligand-protein complex. researchgate.net

However, the electronic influence of the para-methoxy group can also be detrimental to certain biological activities. For example, in the development of some peptide sweeteners, the introduction of a methoxy group at the para position of an aromatic ring was found to be crucial in reducing or eliminating the sweet taste. nih.gov

Comparative SAR Analysis: this compound versus Other N3-Aryl Substituted Analogues

To better understand the specific contribution of the para-methoxy group, it is instructive to compare the activity of this compound with that of other N3-aryl substituted analogues.

| Substituent on N3-Phenyl Ring | Position | Electronic Effect | Observed Impact on Activity (Example) |

| -OCH₃ | para | Electron-donating | Can enhance binding through electronic and hydrogen bonding interactions, but may diminish activity in other contexts. nih.govresearchgate.net |

| -Cl, -F, -CF₃ | meta, para | Electron-withdrawing | Often optimal for antischistosomal activity. nih.gov |

| -N(CH₃)₂ | para | Strong electron-donating | Can diminish antischistosomal activity. nih.gov |

| -CH₃ | para | Weakly electron-donating | May lead to increased reactivity in some systems. acs.org |

This comparative analysis underscores that the optimal substituent on the N3-phenyl ring is highly dependent on the specific biological target and the desired therapeutic effect.

Elucidation of Pharmacophoric Requirements for Specific Biological Activities

A pharmacophore model outlines the essential three-dimensional arrangement of functional groups required for a molecule to exert a specific biological activity. For imidazolidine-2,4-dione derivatives, the key pharmacophoric features often include:

The imidazolidine-2,4-dione core: This serves as a central scaffold and can participate in hydrogen bonding through its N-H and C=O groups. mdpi.com

The N3-substituent: The nature and orientation of the group at this position are critical for target recognition and binding affinity. mdpi.com

Substituents at the C5 position: These can modulate lipophilicity and provide additional interaction points with the target.

The specific pharmacophoric requirements can vary significantly depending on the target protein. For instance, in the design of selective inhibitors for protein tyrosine phosphatase-1B (PTP1B), the imidazolidine-2,4-dione core was identified as a key element. nih.gov

Preclinical Biological Activity and Mechanistic Elucidation of Imidazolidine 2,4 Dione Derivatives, with Emphasis on 3 4 Methoxyphenyl Imidazolidine 2,4 Dione

Diverse Pharmacological Activities of Hydantoin (B18101) Derivativesscialert.netresearchgate.netmdpi.com

Hydantoin, or imidazolidine-2,4-dione, is a five-membered heterocyclic compound that serves as a core structure in numerous biologically active molecules. scialert.netmdpi.com The versatility of the hydantoin scaffold allows for substitutions at various positions, leading to a wide range of pharmacological properties. mdpi.com Clinically approved drugs containing the hydantoin moiety include the anticonvulsant phenytoin, the antibacterial agent nitrofurantoin, and the antiandrogen nilutamide. researchgate.net Beyond these applications, hydantoin derivatives have shown a broad spectrum of biological effects, including anti-inflammatory, antidiabetic, and antimicrobial activities. researchgate.netmdpi.com A significant area of research has been dedicated to exploring their potential as anticancer agents, with studies revealing multiple mechanisms of action. scialert.netresearchgate.net

Anticancer Potential and Molecular Pathwaysscialert.netresearchgate.net

The anticancer properties of hydantoin derivatives are attributed to their ability to interact with various molecular targets involved in cancer cell proliferation, survival, and metastasis. researchgate.netnih.gov These compounds have been shown to induce apoptosis, inhibit cell cycle progression, and interfere with key signaling pathways that are often dysregulated in cancer. nih.govtandfonline.com The structural diversity of hydantoin derivatives allows for the fine-tuning of their activity against specific cancer-related targets. researchgate.net

Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression by removing acetyl groups from histones. mdpi.com In many cancers, HDACs are overexpressed, leading to the silencing of tumor suppressor genes. nih.gov HDAC inhibitors can reverse this effect, leading to the re-expression of these genes and subsequent inhibition of tumor growth. mdpi.com

Several hydantoin derivatives have been investigated as HDAC inhibitors. The general pharmacophore model for an HDAC inhibitor includes a zinc-binding group (ZBG), a linker, and a cap group that interacts with the surface of the enzyme. The hydantoin scaffold can be incorporated into various parts of this model. For instance, novel benzimidazole-linked (thio)hydantoin derivatives have been designed and synthesized as potent HDAC6 inhibitors, with some compounds showing greater potency than the reference drug SAHA. nih.gov

Table 1: Examples of Hydantoin Derivatives as HDAC Inhibitors

| Compound | Target | IC50 | Cancer Cell Line | Reference |

| Benzimidazole-linked (thio)hydantoin 4c | HDAC1 | More potent than SAHA | MOLT-4, CCRF-CEM (Leukemia) | nih.gov |

| Benzimidazole-linked (thio)hydantoin 2c, 2d, 4b | HDAC6 | 51.84-74.36 nM | - | nih.gov |

This table is for illustrative purposes and includes data for the broader class of hydantoin derivatives.

The B-cell lymphoma-2 (Bcl-2) family of proteins are key regulators of apoptosis, or programmed cell death. scialert.net Anti-apoptotic Bcl-2 proteins are often overexpressed in cancer cells, contributing to their survival and resistance to therapy. nih.gov Small molecules that inhibit these proteins can restore the natural process of apoptosis.

A series of imidazolidine-2,4-dione derivatives have been designed and synthesized to test their inhibitory activities against anti-apoptotic Bcl-2 proteins. nih.gov In one study, a particular derivative, compound 8k, demonstrated superior growth inhibitory effects on K562 (chronic myelogenous leukemia) and PC-3 (prostate cancer) cell lines when compared to a known lead compound. nih.gov This highlights the potential of the imidazolidine-2,4-dione scaffold in the development of novel Bcl-2 inhibitors. nih.gov

Kinesin spindle protein (KSP), also known as Eg5, is a motor protein that is essential for the formation of the bipolar mitotic spindle during cell division. nih.govmdpi.com Inhibition of KSP leads to the formation of monopolar spindles, mitotic arrest, and ultimately, apoptosis in proliferating cells. nih.govnih.gov As KSP is only active in dividing cells, its inhibitors are expected to have less toxicity on non-dividing cells compared to traditional microtubule-targeting agents. nih.gov

While direct studies on 3-(4-Methoxyphenyl)imidazolidine-2,4-dione as a KSP inhibitor are lacking, the development of various heterocyclic compounds as KSP inhibitors is an active area of research. nih.govnih.gov The discovery of potent and selective KSP inhibitors has been advanced through high-throughput screening and subsequent chemical optimization. nih.govfigshare.com

Microtubules, which are polymers of tubulin, are critical components of the cytoskeleton and the mitotic spindle. mdpi.com Agents that interfere with tubulin polymerization can disrupt cell division and induce apoptosis. mdpi.comnih.gov Several hydantoin derivatives have been shown to exert their anticancer effects through this mechanism. researchgate.net For example, a compound containing a 4-methoxyphenyl (B3050149) group, (4-Methoxyphenyl)(3,4,5-trimethoxyphenyl)methanone, has been shown to inhibit tubulin polymerization by binding to the colchicine (B1669291) site, leading to G2/M cell cycle arrest and apoptosis. nih.govsigmaaldrich.com

Table 2: Antiproliferative Activity of a Tubulin Polymerization Inhibitor with a 4-Methoxyphenyl Moiety

| Compound | Cancer Cell Line | IC50 | Mechanism | Reference |

| (4-Methoxyphenyl)(3,4,5-trimethoxyphenyl)methanone | Multiple tumor cell lines | Nanomolar range | Tubulin polymerization inhibition | nih.govsigmaaldrich.com |

This table is for illustrative purposes. The compound is not a direct hydantoin derivative but shares a key structural motif.

The epidermal growth factor receptor (EGFR) is a transmembrane protein that, upon activation, triggers downstream signaling pathways that promote cell proliferation, survival, and migration. tandfonline.com Overexpression or mutation of EGFR is common in various cancers, making it a key therapeutic target. tandfonline.com

Several studies have focused on designing and synthesizing hydantoin derivatives as EGFR inhibitors. tandfonline.com For instance, a series of hydantoin acetanilide (B955) derivatives were identified as inhibitors of both wild-type and mutant forms of EGFR, demonstrating potent antiproliferative activity in non-small cell lung cancer (NSCLC) models. tandfonline.com Another study explored thiazolidine-2,4-diones, a related class of compounds, as dual inhibitors of VEGFR-2 and EGFR. nih.gov

Table 3: Examples of Hydantoin Derivatives as EGFR Inhibitors

| Compound Series | Target | Cancer Model | Effect | Reference |

| Hydantoin acetanilides | EGFR (wild-type and mutants) | Non-small cell lung cancer (NSCLC) | Potent antiproliferative activity | tandfonline.com |

| Thiazolidine-2,4-diones | VEGFR-2/EGFR | - | Dual inhibition | nih.gov |

This table is for illustrative purposes and includes data for the broader class of hydantoin and related derivatives.

Antidiabetic Activity: Non-Thiazolidinedione Approaches

While the thiazolidinedione class of drugs is well-known for its insulin-sensitizing effects, research into other structurally related compounds, such as imidazolidine-2,4-dione derivatives, is exploring alternative mechanisms for achieving glycemic control. Some chromonyl-imidazolidinediones have been shown to increase insulin (B600854) release in INS-1 cells, suggesting a potential role in stimulating pancreatic beta-cell function. nih.gov

Mechanisms of Insulin Sensitization

The precise mechanisms of insulin sensitization for this compound have not been extensively elucidated in publicly available research. However, studies on the broader class of imidazolidine-2,4-dione derivatives suggest potential pathways. One area of investigation is the inhibition of protein tyrosine phosphatase-1B (PTP1B), a negative regulator of both insulin and leptin signaling pathways. nih.gov Inhibition of PTP1B is a recognized therapeutic target for type 2 diabetes. By blocking the action of PTP1B, the insulin receptor remains active for a longer duration, leading to enhanced insulin sensitivity. The potential of this compound to act as a PTP1B inhibitor remains a subject for further investigation.

Anti-inflammatory and Immunomodulatory Effects

Derivatives of the imidazolidine-2,4-dione scaffold have demonstrated notable anti-inflammatory properties in preclinical studies. For instance, the compound 3-phenyl-5-(4-methylphenyl)-imidazolidine-2,4-dione has been shown to possess both antinociceptive and anti-inflammatory effects in mice. researchgate.net Similarly, a related pyrrole-2,5-dione derivative, 3-(4-hydroxyphenyl)-4-(4-thiomethoxyphenyl)-1H-pyrrole-2,5-dione, exhibited anti-inflammatory and anti-arthritic effects by inhibiting the production of prostaglandin (B15479496) E2 (PGE2) and suppressing the release of pro-inflammatory cytokines like interleukin-1β (IL-1β) and IL-6. nih.gov While direct studies on the anti-inflammatory and immunomodulatory effects of this compound are not widely reported, the activity of these related compounds suggests that the core scaffold is amenable to modifications that can confer anti-inflammatory activity.

Central Nervous System (CNS) Activity (e.g., Anticonvulsant Potential)

The imidazolidine-2,4-dione ring system, also known as the hydantoin scaffold, is a well-established pharmacophore for anticonvulsant activity. The prototypical example is phenytoin, a widely used antiepileptic drug. Research has shown that various derivatives of imidazolidine-2,4-dione exhibit anticonvulsant properties in animal models.

For example, novel hybrid imidazolidine-2,4-dione derivatives with a morpholine (B109124) moiety have been synthesized and evaluated in maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) seizure models, demonstrating broad-spectrum anticonvulsant activity. nih.gov Another study on 1-[3-(4-aminophenyl)-3-oxopropanoyl]-5,5-diphenylimidazolidine-2,4-dione and its derivatives also reported anticonvulsant effects against strychnine-induced convulsions. jpionline.org Furthermore, some 5-arylidene imidazolidine-2,4-dione derivatives, while primarily investigated for anti-arrhythmic activity, were found to be devoid of anticonvulsant activity in the models tested. nih.gov The anticonvulsant potential of this compound specifically has not been detailed in the available literature, but the consistent activity of other derivatives suggests this as a promising area for future research.

Antimicrobial and Antifungal Activities

The antimicrobial and antifungal potential of the broader class of thiazolidine-2,4-dione derivatives has been a subject of investigation. Studies on these related compounds can offer insights into the potential activities of imidazolidine-2,4-diones. For instance, a series of thiazolidine-2,4-dione derivatives were synthesized and evaluated for their antibacterial activity against both Gram-positive and Gram-negative bacteria, as well as for their antifungal activity against various fungal species. nih.gov The presence of electron-donating groups, such as a methoxy (B1213986) group (-OCH3), on the attached arylidene moieties was found to enhance the broad spectrum of antimicrobial and antifungal activities. nih.gov

Another study on novel thiazolidin-4-one scaffold-bearing compounds reported that derivatives with chloro and nitro substitutions exhibited potent antibacterial and antifungal activity. nanobioletters.com While direct antimicrobial and antifungal data for this compound is not available, the findings from structurally similar thiazolidine-2,4-diones suggest that the methoxyphenyl group could potentially contribute to such activities.

Antiarrhythmic Properties

Preclinical studies have indicated that certain derivatives of imidazolidine-2,4-dione may possess antiarrhythmic properties. A study focused on the synthesis and structure-activity relationship of new 5-arylidene imidazolidine-2,4-dione derivatives identified compounds with significant anti-arrhythmic activity. nih.gov In a rat coronary artery ligation-reperfusion model, these compounds were evaluated for their effects on the electrocardiogram. nih.gov The most active compound in this series demonstrated properties consistent with Class Ia antiarrhythmic agents according to the Vaughan Williams classification. nih.gov Although this study did not specifically include this compound, it provides evidence that the imidazolidine-2,4-dione scaffold can serve as a template for the development of novel antiarrhythmic agents.

In Vitro Efficacy Studies and Target Engagement for this compound

Specific in vitro efficacy studies and target engagement data for this compound are not extensively available in the public domain. However, based on the activities observed in the broader class of imidazolidine-2,4-dione and thiazolidine-2,4-dione derivatives, potential targets can be inferred.

As mentioned in the antidiabetic section, protein tyrosine phosphatase-1B (PTP1B) has been identified as a potential target for imidazolidine-2,4-dione derivatives in the context of type 2 diabetes. nih.gov For anti-inflammatory actions, the inhibition of cyclooxygenase (COX) enzymes and the modulation of pro-inflammatory cytokine production are plausible mechanisms, as seen with related compounds. nih.gov In the realm of anticonvulsant activity, the interaction with voltage-gated sodium and calcium channels is a common mechanism for hydantoin-based drugs like phenytoin.

The following table summarizes the potential activities and targets for imidazolidine-2,4-dione derivatives based on available research, which may guide future in vitro studies for this compound.

| Potential Biological Activity | Potential Molecular Target/Mechanism | Supporting Evidence from Related Compounds |

| Antidiabetic | PTP1B Inhibition, Increased Insulin Secretion | Imidazolidine-2,4-dione derivatives as PTP1B inhibitors; Chromonyl-imidazolidinediones increasing insulin release. nih.govnih.gov |

| Anti-inflammatory | COX-2 Inhibition, Decreased Pro-inflammatory Cytokine Production (IL-1β, IL-6) | 3-(4-hydroxyphenyl)-4-(4-thiomethoxyphenyl)-1H-pyrrole-2,5-dione inhibits PGE2 and pro-inflammatory cytokines. nih.gov |

| Anticonvulsant | Modulation of Voltage-Gated Ion Channels (e.g., Sodium, Calcium) | Established mechanism for hydantoin anticonvulsants; various imidazolidine-2,4-dione derivatives show efficacy in seizure models. nih.govjpionline.org |

| Antimicrobial/Antifungal | Disruption of microbial cell wall or metabolic pathways | Thiazolidine-2,4-dione derivatives with electron-donating groups show broad-spectrum activity. nih.gov |

| Antiarrhythmic | Modulation of Cardiac Ion Channels | 5-arylidene imidazolidine-2,4-dione derivatives exhibit Class Ia antiarrhythmic properties. nih.gov |

Further in vitro studies are necessary to confirm these potential activities and to elucidate the specific molecular targets of this compound.

Enzymatic Inhibition Assays and Receptor Binding Studies

Imidazolidine-2,4-dione derivatives have been extensively evaluated for their inhibitory activity against various enzymes and their binding affinity to specific receptors. These studies are crucial in elucidating the mechanism of action and identifying potential therapeutic targets.

A notable area of investigation is the inhibition of protein tyrosine phosphatases (PTPs). For instance, a series of imidazolidine-2,4-dione derivatives were identified as inhibitors of Protein Tyrosine Phosphatase-1B (PTP1B), a key negative regulator in both insulin and leptin signaling pathways. nih.govmdpi.com One study reported an imidazolidine-2,4-dione derivative (Comp#10) with an IC50 value of 2.07 μM for PTP1B, highlighting the potential of this scaffold in developing agents for metabolic diseases. nih.gov

Another significant target is the Lymphoid-specific tyrosine phosphatase (LYP), which is involved in the down-regulation of T-cell receptor (TCR) signaling. nih.gov Cinnamic acid-based imidazolidine-2,4-dione derivatives have shown potent LYP inhibitory activities, with IC50 values ranging from 2.85 to 6.95 μM. nih.gov The most potent inhibitor from this series was identified as a competitive inhibitor with a Ki value of 1.09 μM. nih.gov

In the context of cancer research, the structurally similar thiazolidine-2,4-dione derivatives have been investigated as inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key player in angiogenesis. Although not imidazolidine-2,4-diones, these findings suggest a potential avenue of investigation for related heterocyclic compounds.

| Compound Class | Enzyme/Receptor Target | Key Findings (IC50/Ki) | Reference |

|---|---|---|---|

| Imidazolidine-2,4-dione derivatives | Protein Tyrosine Phosphatase-1B (PTP1B) | IC50 = 2.07 μM (for Comp#10) | nih.gov |

| Cinnamic acid-based imidazolidine-2,4-dione derivatives | Lymphoid-specific tyrosine phosphatase (LYP) | IC50 = 2.85-6.95 μM; Ki = 1.09 μM (for most potent inhibitor) | nih.gov |

| 3-substituted 5,5'-diphenylimidazolidine-2,4-dione derivatives | Fatty Acid Amide Hydrolase (FAAH) | pI50 values up to 5.12 | researchgate.net |

Furthermore, receptor binding studies have revealed the potential for imidazolidine-2,4-dione derivatives to interact with cannabinoid receptors. Specifically, 3-substituted 5,5'-diphenylimidazolidine-2,4-dione derivatives have been described as CB1 cannabinoid receptor ligands. researchgate.net

Cellular Pathway Modulation by Specific Imidazolidine-2,4-dione Analogues

The enzymatic inhibition and receptor binding activities of imidazolidine-2,4-dione derivatives translate into the modulation of various cellular signaling pathways, which are fundamental to their pharmacological effects.

The inhibition of PTP1B by imidazolidine-2,4-dione analogues is expected to enhance insulin signaling. nih.govmdpi.com PTP1B negatively regulates the insulin receptor, and its inhibition leads to increased insulin sensitivity. nih.gov This suggests that compounds like this compound could potentially modulate the insulin signaling cascade, a critical pathway in glucose metabolism. nih.govmdpi.com

In the context of the immune system, the inhibition of LYP by imidazolidine-2,4-dione derivatives directly impacts the T-cell receptor (TCR) signaling pathway. nih.gov One study demonstrated that a potent LYP inhibitor from the imidazolidine-2,4-dione class could regulate the TCR-associated signaling pathway in Jurkat T-cells. nih.gov The TCR signaling cascade is a multi-step process involving numerous kinases and adapter proteins, and its modulation can have profound effects on T-cell activation and immune responses. youtube.com T-cell activation requires three main signals: T-cell receptor stimulation, co-stimulatory receptor interaction, and cytokine signaling. youtube.com By inhibiting a negative regulator like LYP, these compounds can lower the threshold for T-cell activation.

Moreover, the inhibition of enzymes like Fatty Acid Amide Hydrolase (FAAH) by imidazolidine-2,4-dione derivatives can modulate the endocannabinoid system, which is involved in a wide range of physiological processes. researchgate.net

While direct evidence for the modulation of the PI3K/Akt/mTOR pathway by imidazolidine-2,4-dione derivatives is not abundant in the reviewed literature, this pathway is a critical downstream effector of many receptor tyrosine kinases, including the insulin receptor and VEGFR-2. nih.govnih.govmdpi.commdpi.com Therefore, it is plausible that imidazolidine-2,4-dione derivatives that inhibit these upstream targets could consequently affect the PI3K/Akt/mTOR signaling cascade, which plays a central role in cell growth, proliferation, and survival. nih.govnih.gov

Chemical Derivatization Strategies and Analog Design Based on the Imidazolidine 2,4 Dione Scaffold

Strategies for Functional Group Diversification on the Imidazolidine-2,4-dione Ring

Functionalization of the core hydantoin (B18101) ring is a primary strategy for analog design. The N1 and C5 positions are particularly amenable to substitution, offering significant opportunities to modulate molecular properties.

The N1 position of the imidazolidine-2,4-dione ring is a common site for derivatization. While the N3 position is often more reactive, selective N1 substitution can be achieved to introduce a variety of substituents. organic-chemistry.org Alkylation and arylation are the most common modifications at this position. For instance, N1-alkyl hydantoins have been synthesized to probe SAR in various contexts. nih.gov The introduction of different N-substituents is a key step in creating diverse libraries of compounds for biological screening. acs.org Some research has focused on the synthesis of hydantoins with substituents at both the N1 and N3 positions, allowing for extensive structural variation. openmedscience.com

Table 1: Examples of Modifications at the N1 Position

| Modification Type | Example Substituent | Synthetic Approach | Reference |

|---|---|---|---|

| N-Alkylation | Alkyl chains (e.g., ethyl) | Reaction with alkyl halides | researchgate.net |

| N-Aralkylation | Benzyl (B1604629) group | Reaction with benzyl halides | nih.gov |

| N-Arylation | Phenyl or substituted phenyl | Copper-catalyzed coupling reactions | researchgate.net |

These modifications can significantly influence the molecule's metabolic stability. For example, studies on N1-alkyl hydantoins have observed N-dealkylation as a metabolic pathway, which can be modulated by altering the nature of the alkyl group. nih.gov

The C5 position of the hydantoin ring offers extensive possibilities for introducing structural diversity. researchgate.net A wide range of substituents, from simple alkyl groups to complex cyclic systems, can be appended at this position, often in a disubstituted manner (C5, C5). ceon.rsresearchgate.net

Common strategies include:

Alkyl and Alkenyl Substitution: Introduction of one or two alkyl or alkenyl chains is a fundamental approach to modifying the steric bulk and lipophilicity of the molecule. ceon.rs

Aryl Substitution: The attachment of aryl groups, such as in 5,5-diphenylhydantoin (Phenytoin), is a well-established strategy in the development of anticonvulsant drugs. neliti.com

Spirocyclization: The formation of spirocyclic systems, where the C5 carbon is part of another ring, creates rigid structures that can improve binding affinity to biological targets. ceon.rsnih.gov

Functional Group Introduction: More complex functional groups can be introduced, such as the synthesis of 5-aminomethyl-substituted hydantoins from 5-methylene hydantoin precursors. nih.gov

The synthesis of C5-substituted hydantoins can be achieved through various methods, including the well-known Bucherer-Bergs reaction, which utilizes aldehydes or ketones as starting materials. ceon.rsresearchgate.net

Table 2: Examples of Modifications at the C5 Position

| Modification Type | Example Substituent(s) | Synthetic Approach | Reference |

|---|---|---|---|

| 5,5-Dialkyl | Methyl, Ethyl | Bucherer-Bergs reaction from ketones | ceon.rs |

| 5-Alkyl, 5-Aryl | Methyl, Phenyl | Reaction of C-phenylglycine derivatives | mdpi.comnih.gov |

| 5,5-Diaryl | Phenyl, Phenyl | Biltz synthesis or related condensations | neliti.com |

| Spirocyclic | Spirocycloalkyl groups | Bucherer-Bergs reaction from cyclic ketones | nih.gov |

Further Derivatization of the N3-Phenyl Moiety in 3-(4-Methoxyphenyl)imidazolidine-2,4-dione

The N3-(4-methoxyphenyl) group is a defining feature of the parent compound and a key target for analog design. Modifications here can fine-tune electronic properties, metabolic stability, and receptor interactions.

Introducing further substituents onto the N3-phenyl ring is a powerful strategy to explore the SAR of N3-aryl hydantoins. nih.gov Modern synthetic methods, such as copper-catalyzed Chan-Lam or Ullmann-type coupling reactions, allow for the efficient synthesis of N3-arylated hydantoins from a wide array of substituted aryl boronic acids or diaryliodonium salts. organic-chemistry.orgnih.gov This enables the incorporation of various electron-donating or electron-withdrawing groups at the ortho, meta, or para positions relative to the point of attachment to the hydantoin ring. For example, analogs bearing substituents like fluoro and trifluoromethyl groups on the phenyl ring have been synthesized to modulate antiandrogenic and other biological activities. nih.govresearchgate.net

Table 3: Examples of Additional Substituents on the N3-Phenyl Ring

| Substituent | Position on Phenyl Ring | Potential Effect | Reference |

|---|---|---|---|

| Fluoro (F) | Ortho, Meta, Para | Modulates electronics, blocks metabolism | nih.gov |

| Trifluoromethyl (CF₃) | Ortho, Meta, Para | Strong electron-withdrawing group, increases lipophilicity | nih.gov |

| Nitro (NO₂) | Ortho, Meta, Para | Strong electron-withdrawing group | researchgate.net |

Bioisosterism, the replacement of a functional group with another that retains similar biological activity, is a cornerstone of medicinal chemistry used to optimize drug properties. u-tokyo.ac.jpdrughunter.com The methoxy (B1213986) group on the N3-phenyl ring of this compound is a prime candidate for such replacement to address potential metabolic liabilities (e.g., O-demethylation) or to fine-tune physicochemical properties like lipophilicity and hydrogen bonding capacity. cambridgemedchemconsulting.comchemrxiv.org

One of the most common bioisosteric replacements for a methoxy group is a fluorine atom. chemrxiv.org This substitution can block oxidative metabolic processes while often maintaining similar biological activity. chemrxiv.org Replacing the methoxy group with fluorine is generally expected to lead to an increase in lipophilicity. chemrxiv.org Other functional groups can also serve as effective bioisosteres, each offering a unique profile of steric, electronic, and metabolic properties.

Table 4: Potential Bioisosteric Replacements for the Methoxy Group

| Bioisostere | Chemical Formula | Rationale for Replacement | Reference |

|---|---|---|---|

| Fluoro | -F | Blocks metabolic oxidation, modulates electronics | chemrxiv.org |

| Chloro | -Cl | Similar size, alters electronic properties | cambridgemedchemconsulting.com |

| Methylthio | -SCH₃ | Can be a good isostere for methoxy | researchgate.net |

| Trifluoromethoxy | -OCF₃ | Metabolically stable electron-withdrawing group | researchgate.net |

| Amino | -NH₂ | Alters H-bonding potential and basicity | cambridgemedchemconsulting.com |

| Cyano | -CN | Linear, polar, electron-withdrawing group | cambridgemedchemconsulting.com |

Pharmacophoric Hybridization with Other Bioactive Scaffolds

Molecular hybridization involves combining two or more distinct pharmacophoric units into a single molecule to create a new chemical entity with potentially enhanced affinity, improved selectivity, or a dual mode of action. mdpi.com The imidazolidine-2,4-dione scaffold has been successfully incorporated into hybrid molecules by linking it to other bioactive cores.

This strategy has led to the development of novel compounds with diverse therapeutic potential. For example, researchers have designed hybrids by linking the hydantoin moiety to other heterocyclic systems or even organometallic complexes. mdpi.comresearchgate.net A notable example is the hybridization of an imidazoline-thione scaffold with acenaphthylenone to create dual DNA intercalators and topoisomerase II inhibitors for anticancer applications. nih.gov Similarly, the synthesis of "bivalent twin-drug type" hydantoin derivatives represents another approach to molecular hybridization. nih.gov This approach underscores the versatility of the hydantoin core as a building block for creating complex and multifunctional therapeutic agents.

Table 5: Examples of Pharmacophoric Hybridization with the Imidazolidine-2,4-dione Scaffold

| Hybridized Scaffold | Resulting Hybrid Type | Potential Application | Reference |

|---|---|---|---|

| Ferrocene | Organometallic-Hydantoin Hybrid | Anticancer | researchgate.net |

| Acenaphthylenone | Heterocycle-Polycyclic Aromatic Hybrid | Anticancer (Topo II inhibitor) | nih.gov |

| Second Hydantoin Unit | Bivalent "Twin-Drug" | Modulated biological activity | nih.gov |

Bioisosteric Replacements of the Imidazolidine-2,4-dione Core in Drug Design

Bioisosterism is a fundamental strategy in drug design where a functional group in a lead compound is replaced by another group with similar physical or chemical properties to enhance potency, selectivity, or pharmacokinetic parameters. drughunter.com The imidazolidine-2,4-dione core, containing amide-like functionalities, is a prime candidate for such modifications.

A prominent bioisosteric replacement for the imidazolidine-2,4-dione ring is the thiazolidine-2,4-dione (TZD) scaffold. nih.gov This involves replacing one of the nitrogen atoms (typically at the N-1 position) with a sulfur atom. TZD derivatives are well-known as a class of oral antidiabetic drugs that act as selective agonists for PPARγ. nih.gov The rationale behind this replacement is that the thiazolidine-2,4-dione ring can mimic the hydantoin system while potentially avoiding hypersensitivity reactions associated with the latter. nih.gov Another bioisostere is the oxazolidinedione ring, where the N-1 nitrogen is replaced by an oxygen atom. In some studies, oxazolidinedione-containing compounds have shown even greater antidiabetic activity than their thiazolidine-2,4-dione and imidazolidine-2,4-dione counterparts. nih.gov

Another strategy involves the replacement of the carbonyl group (C=O) at the C-2 position with a thiocarbonyl group (C=S) to form 2-thioxoimidazolidin-4-ones . mdpi.comresearchgate.net These thiohydantoin derivatives have been investigated for a wide range of biological activities, including as inhibitors of virulence factors in bacteria. nih.gov

Furthermore, heterocyclic rings such as 1,2,4-oxadiazoles and 1,2,3-triazoles are often employed as bioisosteres for the amide bonds present within the imidazolidine-2,4-dione ring. nih.govnih.gov These five-membered aromatic rings can replicate the hydrogen bonding and dipole characteristics of the amide group while offering improved metabolic stability. drughunter.comresearchgate.net The choice of a specific bioisostere is highly context-dependent and aims to optimize the drug-like properties of the lead molecule. cambridgemedchemconsulting.com

Advanced Methodologies and Analytical Techniques in Imidazolidine 2,4 Dione Research

Spectroscopic Methods for Structural Characterization in Research Contexts (e.g., High-Resolution NMR, Mass Spectrometry, FTIR)

Structural characterization is the foundational step in the chemical research of novel compounds like "3-(4-Methoxyphenyl)imidazolidine-2,4-dione". A combination of spectroscopic techniques is employed to unequivocally confirm the molecular structure.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is indispensable for determining the precise arrangement of atoms within a molecule. In the study of imidazolidine-2,4-dione derivatives, both ¹H NMR and ¹³C NMR are utilized. mdpi.comscialert.net ¹H NMR provides information about the chemical environment of hydrogen atoms, their connectivity through spin-spin coupling, and their spatial proximity via techniques like NOESY. clockss.org For instance, in related structures, the protons of the imidazolidine (B613845) ring and the methoxyphenyl group would exhibit characteristic chemical shifts and coupling constants. nih.gov ¹³C NMR, often supported by Distortionless Enhancement by Polarization Transfer (DEPT) experiments, helps in assigning the signals of all carbon atoms, including the carbonyl groups (C=O) of the dione (B5365651) ring, which typically appear at distinct downfield shifts. mdpi.com

Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HRMS), often using techniques like Electrospray Ionization (ESI), provides an extremely accurate measurement of the molecular weight of the compound. mdpi.com This allows for the determination of the elemental formula with high confidence. The fragmentation pattern observed in the mass spectrum can also offer valuable clues about the compound's structure. nih.govnist.gov For "this compound" (C₁₀H₁₀N₂O₃), HRMS would be used to confirm the exact mass, distinguishing it from other potential isomers or byproducts. nih.gov

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For an imidazolidine-2,4-dione structure, key characteristic absorption bands would be observed for the N-H stretching vibrations and, most notably, the strong stretching vibrations of the two carbonyl (C=O) groups within the heterocyclic ring. mdpi.comresearchgate.net The presence of the aromatic methoxyphenyl group would also be confirmed by C-H and C=C stretching and bending vibrations in the aromatic region of the spectrum. mdpi.comresearchgate.net

| Technique | Information Provided | Typical Observations for Imidazolidine-2,4-dione Structures |

| ¹H NMR | Chemical environment and connectivity of hydrogen atoms. | Signals for aromatic protons, methoxy (B1213986) group protons, and imidazolidine ring protons with specific chemical shifts and coupling constants. nih.gov |

| ¹³C NMR | Chemical environment of carbon atoms. | Resonances for aromatic carbons, methoxy carbon, and distinct downfield signals for the two carbonyl carbons in the dione ring. mdpi.com |

| HRMS (ESI) | Precise molecular weight and elemental formula. | A molecular ion peak corresponding to the exact calculated mass of the compound, e.g., [M+H]⁺. mdpi.com |

| FTIR | Presence of specific functional groups. | Strong absorption bands for C=O stretching (amide and urea (B33335) type), N-H stretching, and aromatic C-H and C=C vibrations. mdpi.com |

Chromatographic Techniques for Purity Assessment and Isolation (e.g., HPLC, LC-MS)

Ensuring the purity of a compound is paramount for accurate biological evaluation. Chromatographic techniques are the gold standard for both the purification of synthesized compounds and the assessment of their purity.

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful analytical technique used to separate, identify, and quantify each component in a mixture. ethernet.edu.et For "this compound," a validated HPLC method would be developed to assess its purity. researchgate.net This involves optimizing parameters such as the stationary phase (e.g., C18 column), mobile phase composition (e.g., a mixture of acetonitrile (B52724) or methanol (B129727) and water/buffer), flow rate, and detection wavelength (typically using a Diode-Array Detector, DAD). researchgate.netresearchgate.net The purity is determined by the percentage of the main peak area relative to the total area of all peaks in the chromatogram.

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS combines the separation power of HPLC with the highly sensitive and selective detection capabilities of mass spectrometry. amazonaws.comlcms.cz This hyphenated technique is particularly useful for analyzing complex mixtures, identifying impurities even at trace levels, and confirming the identity of the main peak. nih.gov In a research setting, LC-MS/MS (tandem mass spectrometry) can be used to fragment the ions of interest, providing structural information that aids in the identification of synthesis byproducts or degradation products. eurl-pesticides.eu The selectivity of LC-MS makes it invaluable for monitoring reaction progress and for the quality control of the final compound. lcms.cz

| Technique | Application in Research | Key Parameters |

| HPLC-DAD | Purity assessment, quantification, stability studies. | Column type (e.g., C18), mobile phase gradient, flow rate, UV detection wavelength. researchgate.net |

| LC-MS/MS | Purity assessment, impurity profiling, metabolite identification. | HPLC conditions plus MS parameters like ionization mode (e.g., ESI), scan range, and collision energy for fragmentation. amazonaws.comeurl-pesticides.eu |

| Column Chromatography | Isolation and purification of the synthesized compound from the reaction mixture. | Stationary phase (e.g., silica (B1680970) gel), mobile phase (eluent system, e.g., Ethyl Acetate (B1210297)/Hexanes). mdpi.com |

High-Throughput Screening (HTS) Approaches for Identifying Novel Activities

High-Throughput Screening (HTS) allows for the rapid testing of large numbers of compounds (chemical libraries) to identify "hits"—molecules that show activity in a specific biological assay. While specific HTS campaigns for "this compound" are not detailed in the public literature, compounds with the imidazolidine-2,4-dione (hydantoin) scaffold are frequently included in screening libraries due to their diverse pharmacological activities. researchgate.net

HTS involves miniaturized, automated assays that can measure the effect of a compound on a specific biological target, such as an enzyme or a cell-based process. For a library containing imidazolidine-2,4-dione derivatives, HTS could be used to screen for a wide range of potential activities, including:

Enzyme Inhibition: Testing against panels of kinases, proteases, or other enzymes implicated in disease.

Receptor Binding: Identifying compounds that bind to specific G-protein coupled receptors (GPCRs) or nuclear receptors.

Cell-Based Assays: Measuring effects on cell viability (cytotoxicity against cancer cells), proliferation, or the activation of specific signaling pathways using reporter genes. nih.gov

The "hits" identified from an HTS campaign would then undergo further validation and optimization to develop lead compounds for potential drug development.

Advanced Biological Assays for Mechanistic Investigations

Once a compound like "this compound" demonstrates a promising biological activity, advanced assays are employed to understand its mechanism of action. These studies move beyond simply observing an effect to determining how the compound produces that effect at a molecular level.

Cytotoxicity and Antiproliferative Assays: The anticancer potential of imidazolidine-2,4-dione derivatives is often initially assessed using cytotoxicity assays against various cancer cell lines, such as MCF-7 (breast cancer) or HCT-116 (colon cancer). scialert.netnih.gov The MTT assay, for example, measures the metabolic activity of cells and is used to determine the IC₅₀ value—the concentration of the compound that inhibits cell growth by 50%. nih.gov

Enzyme Inhibition Assays: If a compound is hypothesized to target a specific enzyme, in vitro assays are conducted to measure its inhibitory activity and determine its potency (e.g., IC₅₀ or Kᵢ value). For example, related thiazolidine-2,4-dione compounds have been investigated as inhibitors of enzymes like VEGFR-2, a key target in cancer therapy. mdpi.com

Mechanism of Action Studies: To delve deeper, researchers may investigate the compound's effect on specific cellular pathways. For instance, studies might examine if a compound induces apoptosis (programmed cell death) or inhibits protein-protein interactions crucial for cancer cell survival, such as the interaction between MDM2 and the p53 tumor suppressor. nih.gov

Molecular Modeling and Docking: Computational techniques, such as molecular docking, are used to predict and visualize how a compound might bind to the active site of a target protein. mdpi.combiointerfaceresearch.com These in silico studies can help rationalize structure-activity relationships (SAR) and guide the design of more potent analogs. biointerfaceresearch.com

| Assay Type | Purpose | Example |

| Cell Viability Assay | To determine the cytotoxic or antiproliferative effect on cancer cells. | MTT assay to calculate IC₅₀ values against cell lines like MCF-7. scialert.netdoi.org |

| Coagulation Assays | To evaluate anticoagulant activity by measuring effects on blood clotting pathways. | Activated Partial Thromboplastin Time (APTT) and Prothrombin Time (PT) assays. scialert.netdoi.org |

| Enzyme Inhibition Assay | To quantify the potency of a compound against a specific enzyme target. | In vitro kinase assays to determine the IC₅₀ for a specific protein kinase. |

| Molecular Docking | To predict the binding mode and affinity of a compound to its biological target. | Docking studies of a compound into the active site of an enzyme like VEGFR-2. mdpi.com |

Future Directions and Emerging Research Opportunities for 3 4 Methoxyphenyl Imidazolidine 2,4 Dione

Exploration of Unconventional Biological Targets for Imidazolidine-2,4-dione Derivatives

While imidazolidine-2,4-diones, also known as hydantoins, are traditionally associated with anticonvulsant and antiarrhythmic activities, recent research has expanded their biological profile to include a wide array of therapeutic areas. mdpi.comresearchgate.net Future research is increasingly focused on unconventional targets to address unmet medical needs.

Emerging areas of investigation for imidazolidine-2,4-dione derivatives include:

Antiparasitic Agents: Studies have demonstrated the potential of imidazolidine (B613845) derivatives as schistosomicidal agents, targeting the tegument of Schistosoma mansoni worms. scielo.br This suggests a critical avenue for developing new treatments for neglected tropical diseases.

Oncology: Beyond general antitumoral properties, specific derivatives are being designed as inhibitors of anti-apoptotic B-cell lymphoma-2 (Bcl-2) proteins, which are key targets in cancer therapy. nih.gov

Metabolic Diseases: The role of these compounds as inhibitors of protein tyrosine phosphatase-1B (PTP1B) presents a promising strategy for the treatment of type 2 diabetes and obesity. nih.gov

Anticoagulant Therapy: Certain imidazolidine-2,4-dione and 2-thioxoimidazolidin-4-one derivatives have been evaluated for their anticoagulant properties, offering a potential alternative to existing therapies for thrombosis-related diseases. scialert.net

Antimicrobial Agents: The scaffold has shown activity against various bacterial and fungal strains, including nosocomial gram-negative bacteria, presenting opportunities for developing new antibiotics to combat resistant strains. researchgate.netresearchgate.net

| Therapeutic Area | Specific Target/Activity | Potential Application |

|---|---|---|

| Infectious Diseases | Schistosomicidal | Treatment of Schistosomiasis scielo.br |

| Oncology | Bcl-2 Protein Inhibition | Cancer Therapy nih.gov |

| Metabolic Disorders | PTP1B Inhibition | Type 2 Diabetes, Obesity nih.gov |

| Hematology | Anticoagulant | Thrombosis Prevention scialert.net |

| Infectious Diseases | Antibacterial / Antifungal | Treatment of resistant infections researchgate.netresearchgate.net |

Rational Design of Selective Modulators for Specific Disease Pathways

The broad bioactivity of the imidazolidine-2,4-dione core necessitates a rational design approach to develop derivatives with high selectivity and potency for specific disease-related targets. This strategy aims to minimize off-target effects and enhance therapeutic efficacy.

Future efforts in rational design will likely focus on:

Structure-Activity Relationship (SAR) Studies: Systematic modification of the substituents at the N-1, N-3, and C-5 positions of the imidazolidine ring is crucial to delineate the structural requirements for selective inhibition of targets like PTP1B or Bcl-2. nih.govnih.gov

Computational Modeling: Molecular docking simulations are instrumental in understanding the binding modes of imidazolidine-2,4-dione derivatives within the active sites of target proteins. This allows for the in-silico prediction of binding affinities and the design of novel compounds with improved interaction profiles. nih.gov

Core Hopping and Bioisosterism: Replacing the core imidazolidine-2,4-dione structure or its substituents with bioisosteric groups can lead to compounds with novel properties, improved selectivity, and better pharmacokinetic profiles. researchgate.netnih.gov For instance, the synthesis of 2-thioxoimidazolidin-4-one analogs represents a successful application of this principle. researchgate.netscialert.net

By integrating these design strategies, researchers can create highly selective modulators tailored to interact with specific biological pathways, moving beyond the broad-spectrum activity of earlier-generation compounds.

Application of Artificial Intelligence and Machine Learning in Imidazolidine-2,4-dione Discovery

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the discovery and optimization of imidazolidine-2,4-dione-based drug candidates. jsr.orgnih.gov These computational tools can analyze vast and complex datasets to accelerate multiple stages of the drug discovery pipeline. nih.gov

Key applications of AI and ML in this context include:

Target Identification and Validation: AI algorithms can analyze biological data to identify and validate novel protein targets for which imidazolidine-2,4-dione derivatives may be effective modulators. nih.gov

High-Throughput Virtual Screening: ML models can be trained on existing data to predict the biological activity of vast virtual libraries of imidazolidine-2,4-dione analogs, identifying promising candidates for synthesis and testing far more rapidly than traditional screening methods. nih.govmdpi.com

De Novo Drug Design: Generative AI models, such as Generative Adversarial Networks (GANs), can design entirely new molecules based on the imidazolidine-2,4-dione scaffold with optimized properties for a specific target, including predicted efficacy, toxicity, and physicochemical characteristics. nih.gov

ADMET Prediction: AI tools can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of novel derivatives early in the discovery process, reducing the high attrition rates of drug candidates in later developmental stages. mdpi.comcrimsonpublishers.com

The use of AI promises to reduce the time and cost associated with drug development, enabling a more efficient exploration of the chemical space around the 3-(4-Methoxyphenyl)imidazolidine-2,4-dione scaffold. nih.govcrimsonpublishers.com

Development of Innovative Synthetic Routes for Enhanced Scalability and Sustainability

While classical methods like the Bucherer-Bergs reaction have been fundamental to the synthesis of hydantoins, the future demands more scalable, efficient, and environmentally friendly synthetic routes. nih.gov A significant focus of modern organic synthesis is the development of "green" chemistry approaches. researchgate.net

Innovations in the synthesis of imidazolidine-2,4-dione derivatives include:

Microwave-Assisted Synthesis: The use of microwave irradiation can dramatically reduce reaction times and improve yields for various steps in hydantoin (B18101) synthesis. researchgate.net

Continuous Flow Chemistry: Semi-continuous flow processes, utilizing gases like carbon dioxide, offer a sustainable and scalable method for producing hydantoins from commercially available starting materials. researchgate.netnih.gov This approach enhances safety and control over reaction conditions.

Solvent-Free and Solid-Phase Synthesis: Performing reactions under solvent-free conditions or on a solid support minimizes the use of hazardous organic solvents, aligning with the principles of green chemistry. researchgate.net

Multicomponent Reactions (MCRs): One-pot synthesis, such as the three-component reaction of an aldehyde, a cyanide source, and ammonium (B1175870) carbonate (a variation of the Strecker synthesis), provides an efficient and atom-economical route to 5,5-disubstituted hydantoins. mdpi.comresearchgate.net

| Methodology | Key Advantages | Reference |

|---|---|---|

| Bucherer-Bergs Reaction | Well-established, versatile for 5,5-disubstituted hydantoins | nih.gov |

| Microwave-Assisted Synthesis | Reduced reaction times, improved yields | researchgate.net |

| Continuous Flow Synthesis | Enhanced scalability, safety, and sustainability | researchgate.netnih.gov |

| Solvent-Free Synthesis | Environmentally friendly, reduced waste | researchgate.net |

| Multicomponent Reactions | High efficiency, atom economy, operational simplicity | mdpi.comresearchgate.net |

These advanced synthetic strategies are critical for the cost-effective and sustainable production of this compound and its derivatives, facilitating their translation from laboratory research to potential clinical applications.

Q & A

What are the common synthetic routes for preparing 3-(4-Methoxyphenyl)imidazolidine-2,4-dione, and how can reaction conditions be optimized for higher yields?

Basic

The synthesis typically involves condensation reactions between substituted phenyl precursors and imidazolidine-2,4-dione derivatives. For example, analogous compounds are synthesized via refluxing intermediates (e.g., thiosemicarbazides) with chloroacetic acid and sodium acetate in a DMF-acetic acid mixture . Optimization strategies include:

- Reagent stoichiometry : Adjusting molar ratios of reactants (e.g., oxocompound excess to drive reactivity) .

- Catalysis : Using sodium acetate to buffer acidic conditions and enhance cyclization .

- Temperature control : Reflux conditions (e.g., 2 hours at ~100°C) to ensure complete reaction while avoiding decomposition .

- Purification : Recrystallization from polar aprotic solvents (DMF-ethanol) to isolate high-purity products .

Which spectroscopic and crystallographic techniques are most effective for confirming the molecular structure of this compound?

Basic

Structural validation requires a multi-technique approach:

- Single-crystal X-ray diffraction (SCXRD) : Provides precise bond lengths, angles, and crystallographic parameters (e.g., , data-to-parameter ratio = 15.5) .

- NMR spectroscopy : and NMR to confirm substituent integration and electronic environments (e.g., methoxy group resonance at ~3.8 ppm) .

- FT-IR : Identification of functional groups (e.g., C=O stretching at ~1700 cm) .

- Mass spectrometry : High-resolution MS to verify molecular weight (e.g., exact mass = 232.0851 g/mol) .

How can computational chemistry methods be integrated with experimental approaches to predict and optimize the synthesis pathways of this compound?

Advanced

Integrating computational tools reduces trial-and-error experimentation:

- Quantum chemical calculations : Use density functional theory (DFT) to model reaction pathways and transition states, identifying energetically favorable routes .

- Reaction path searches : Algorithms like the artificial force-induced reaction (AFIR) method predict intermediates and byproducts .

- Feedback loops : Experimental data (e.g., yields, spectroscopic results) refine computational models, narrowing optimal conditions (e.g., solvent selection, temperature) .

- Machine learning : Train models on existing reaction databases to predict reagent compatibility and reaction feasibility .

What strategies are recommended for analyzing discrepancies between theoretical calculations and experimental data in the structural characterization of this compound?

Advanced

Addressing discrepancies involves systematic validation:

- Cross-validation with multiple techniques : Compare SCXRD data (e.g., mean C–C bond length = 0.002 Å ) with DFT-optimized geometries to identify systematic errors.

- Error analysis : Assess crystallographic -factors and residual electron density maps for experimental uncertainties .

- Dynamic NMR studies : Resolve conformational flexibility (e.g., hindered rotation of the methoxyphenyl group) that may mismatch static computational models .

- Sensitivity testing : Vary computational parameters (e.g., basis sets, solvation models) to quantify uncertainty margins .

What safety precautions and handling protocols are essential when working with this compound in laboratory settings?

Basic

Critical safety measures include:

- Personal protective equipment (PPE) : Lab coat, nitrile gloves, and safety goggles to avoid skin/eye contact .

- Ventilation : Use fume hoods during synthesis to mitigate inhalation risks .

- Storage : Seal containers under inert gas (N) and store away from oxidizers at <25°C .

- Spill management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

How can factorial design be applied to investigate the simultaneous effects of multiple variables on the synthesis efficiency of this compound?

Advanced

Factorial design enables efficient multi-variable analysis:

- Variable selection : Key factors include temperature (60–120°C), catalyst concentration (0.5–2.0 equiv), and reaction time (1–4 hours) .

- Design matrix : Use a 2 factorial setup (k = variables) to screen interactions between parameters .

- Response surface methodology (RSM) : Model non-linear relationships (e.g., parabolic yield vs. temperature) to identify optimal conditions .

- Validation : Confirm predicted optima with triplicate experiments and statistical analysis (e.g., ANOVA) .

What are the key considerations in modifying substituents on the imidazolidine-2,4-dione core to tune physicochemical properties for specific research applications?

Advanced

Substituent engineering impacts reactivity and applications:

- Electron-donating/withdrawing groups : Methoxy groups enhance solubility but may reduce electrophilicity; nitro groups increase reactivity in nucleophilic substitutions .

- Steric effects : Bulky substituents (e.g., 4-chlorophenyl) hinder π-stacking in crystallographic packing, altering solid-state properties .

- Bioactivity : Substituent polarity (e.g., hydroxyl vs. methoxy) influences binding affinity in pharmacological studies .

- Synthetic feasibility : Balance between reactivity (e.g., aryl halides for cross-coupling) and stability (e.g., avoiding labile esters) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.